molecular formula C76H52O46 B3426748 TANNIC ACID CAS No. 5424-20-4

TANNIC ACID

Cat. No.: B3426748
CAS No.: 5424-20-4
M. Wt: 1701.2 g/mol
InChI Key: LRBQNJMCXXYXIU-PPKXGCFTSA-N
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Description

. It is widely used in industries such as leather tanning, food preservation, and medicine due to its astringent properties.

Mechanism of Action

Target of Action

Tannic acid has been found to interact with several targets. It modulates signaling pathways such as EGFR/Jak2/STATs . It also inhibits PKM2, a glycolytic enzyme , and affects the transcription of TGF-β target genes . Moreover, it inhibits VEGF/VEGFR, a major angiogenesis signaling pathway in cancer .

Mode of Action

This compound exerts its effects through various mechanisms. It has an astringent effect, dehydrating tissues and reducing secretions when used internally . Externally, it forms a protective layer of harder and constricted cells . It also inhibits carcinogens activation, demonstrating antioxidant and anti-inflammatory properties . Furthermore, it induces cell cycle arrest, apoptosis, and reduces the rate of proliferation and cell migration .

Biochemical Pathways

This compound affects several biochemical pathways. It modulates the EGFR/Jak2/STATs signaling pathways and inhibits the PKM2 glycolytic enzyme . It also prevents epithelial-to-mesenchymal transition and decreases the formation of cancer stem cells .

Pharmacokinetics

This compound is generally considered to be pentadigalloylglucose . After ingestion, it has poor bioavailability due to its large size, high affinity to bind to plasma proteins, and low lipid solubility . Its main actions are due to local effects . Orally administered this compound is a hydrolysable tannin which releases gallic acid and other compounds upon decomposition .

Result of Action

This compound has been shown to have a variety of effects at the molecular and cellular level. It has been found to inhibit carcinogens activation, demonstrating antioxidant and anti-inflammatory properties . It also induces cell cycle arrest, apoptosis, and reduces the rate of proliferation and cell migration . Moreover, it prevents epithelial-to-mesenchymal transition and decreases the formation of cancer stem cells .

Action Environment

The external environment can affect the structure and properties of this compound. For instance, vacuum favors compact structures by stabilizing peripheral atoms’ weak interactions, while in water, the molecule adopts more open conformations .

Biochemical Analysis

Biochemical Properties

Tannic Acid has a wide range of biochemical activities. It has been shown to inhibit carcinogens activation, as well as exhibit antioxidant and anti-inflammatory properties . It interacts with several enzymes and proteins, including EGFR/Jak2/STATs and PKM2 glycolytic enzyme . The nature of these interactions involves modulation of signaling pathways and inhibition of enzymes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to induce cell cycle arrest, apoptosis, and reduce the rate of proliferation and cell migration . It also influences cell function by preventing epithelial-to-mesenchymal transition and decreasing the formation of cancer stem cells . Furthermore, it has been found to be a potent chemosensitizer overcoming multidrug resistance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It modulates signaling pathways such as EGFR/Jak2/STATs and inhibits the PKM2 glycolytic enzyme . It also inhibits the expression of the SOX2 gene and the EGF/EGFR signaling pathway, thereby affecting cell growth and proliferation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. While specific studies on the temporal effects of this compound are limited, it has been shown to have long-term effects on cellular function, including cell cycle arrest and apoptosis .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, while high dosages of this compound have negative impacts on the immune system, low dosages have been shown to promote the adhesion and proliferation of human liver cancer cells .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been shown to modulate key enzymes and affect metabolic flux

Preparation Methods

Synthetic Routes and Reaction Conditions: Tannic acid can be synthesized through the hydrolysis of tannins extracted from plant materials. The process involves treating tannin-rich plant extracts with dilute acids or bases to break down the complex tannins into simpler this compound molecules.

Industrial Production Methods: In the industrial production of this compound, the primary raw materials are the bark and leaves of oak trees. The extraction process involves boiling the plant material in water, followed by filtration and purification to obtain this compound. The purified this compound is then crystallized and dried for commercial use.

Chemical Reactions Analysis

Types of Reactions: Tannic acid undergoes various chemical reactions, including oxidation, reduction, and complexation. These reactions are essential for its applications in different industries.

Common Reagents and Conditions:

  • Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas.

  • Complexation: this compound forms complexes with metal ions, such as iron and aluminum, which are used in tanning and dyeing processes.

Major Products Formed:

  • Oxidation Products: Oxidized this compound forms quinones and other oxidized derivatives.

  • Reduction Products: Reduced this compound forms simpler phenolic compounds.

  • Complexation Products: Metal-tannic acid complexes are used in leather tanning and as mordants in dyeing.

Scientific Research Applications

Tannic acid has a wide range of applications in scientific research, including:

  • Chemistry: this compound is used as a reagent in analytical chemistry for detecting metal ions and as a stabilizer in various chemical reactions.

  • Biology: It is used in biological studies to investigate the effects of astringent compounds on cell membranes and tissues.

  • Medicine: this compound is used in traditional medicine for its astringent and anti-inflammatory properties. It is applied to treat conditions such as cold sores, diaper rash, and minor wounds.

  • Industry: In the leather industry, this compound is used for tanning animal hides and skins to produce durable leather products. It is also used in the food industry as a preservative and antioxidant.

Comparison with Similar Compounds

Tannic acid is similar to other tannins, such as ellagic acid, gallic acid, and pyrogallol. this compound is unique in its complex structure and higher molecular weight, which contribute to its stronger astringent properties. These compounds are often used interchangeably in various applications, but this compound is preferred for its superior performance in tanning and dyeing processes.

Properties

IUPAC Name

[2,3-dihydroxy-5-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]oxan-2-yl]methoxycarbonyl]phenyl] 3,4,5-trihydroxybenzoate
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InChI

InChI=1S/C76H52O46/c77-32-1-22(2-33(78)53(32)92)67(103)113-47-16-27(11-42(87)58(47)97)66(102)112-21-52-63(119-72(108)28-12-43(88)59(98)48(17-28)114-68(104)23-3-34(79)54(93)35(80)4-23)64(120-73(109)29-13-44(89)60(99)49(18-29)115-69(105)24-5-36(81)55(94)37(82)6-24)65(121-74(110)30-14-45(90)61(100)50(19-30)116-70(106)25-7-38(83)56(95)39(84)8-25)76(118-52)122-75(111)31-15-46(91)62(101)51(20-31)117-71(107)26-9-40(85)57(96)41(86)10-26/h1-20,52,63-65,76-101H,21H2/t52-,63-,64+,65-,76+/m1/s1
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InChI Key

LRBQNJMCXXYXIU-PPKXGCFTSA-N
Source PubChem
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Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OCC3C(C(C(C(O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O
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Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O
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Molecular Formula

C76H52O46
Record name TANNIC ACID
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DSSTOX Substance ID

DTXSID00892987
Record name Chinese gallotannin
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Molecular Weight

1701.2 g/mol
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Physical Description

Tannic acid is a light yellow to tan solid with a faint odor. Sinks and mixes with water. (USCG, 1999), Dry Powder; Liquid, Yellowish to light brown solid; [HSDB]
Record name TANNIC ACID
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Flash Point

390 °F, 390 °F OC.
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Solubility

VERY SOL IN ALCOHOL, ACETONE; INSOL IN ETHER, BENZENE, CHLOROFORM & CARBON DISULFIDE, 1 G DISSOLVES IN 0.35 ML WATER, 1 ML WARM GLYCEROL; PRACTICALLY INSOL IN PETROLEUM ETHER, CARBON TETRACHLORIDE
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Density

greater than 1 at 68 °F (USCG, 1999)
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Mechanism of Action

TANNIC ACID IN TEA ACCOUNTS FOR USE OF STRONG TEA IN UNIVERSAL ANTIDOTE, PRESUMABLY FOR DUAL PURPOSE OF PRECIPITATING TOXIC ALKALOIDS & OF HARDENING SURFACE OF GI MUCOSA & ITS MUCOUS LAYER.
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Color/Form

YELLOWISH-WHITE TO LIGHT BROWN, AMORPHOUS, BULKY POWDER OR FLAKES, OR SPONGY MASSES, PALE YELLOWISH-BROWN

CAS No.

1401-55-4, 5424-20-4
Record name TANNIC ACID
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Record name β-D-Glucopyranose, 1,2,3,4,6-pentakis[3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate]
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Record name β-D-glucose pentakis[3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate]
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Melting Point

200 °C
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